Dimethyl 4-(bromomethyl)isophthalate
Overview
Description
Dimethyl 4-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Mechanism of Action
Biochemical Pathways
It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:
Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.
Bromomethylation: The dimethyl isophthalate is then subjected to bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide. This step introduces the bromomethyl group at the para position relative to one of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.
Major Products Formed
Nucleophilic Substitution: Produces substituted isophthalate derivatives.
Oxidation: Yields 4-carboxyisophthalate derivatives.
Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.
Scientific Research Applications
Dimethyl 4-(bromomethyl)isophthalate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Employed in the preparation of functionalized polymers through polymerization reactions.
Material Science: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.
Comparison with Similar Compounds
Dimethyl 4-(bromomethyl)isophthalate can be compared with other similar compounds, such as:
Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Dimethyl 4-(chloromethyl)isophthalate: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it undergoes.
Dimethyl 4-(hydroxymethyl)isophthalate: Contains a hydroxymethyl group instead of a bromomethyl group, making it more suitable for further oxidation or esterification reactions.
The uniqueness of this compound lies in its bromomethyl group, which provides a versatile handle for various synthetic transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRZBUXUDASAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565437 | |
Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16281-94-0 | |
Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.